(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine
Description
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine is a β-diimino-derived enamine compound characterized by a conjugated pent-2-en-2-amine backbone substituted with a tert-butyl group at the N-terminal and a propan-2-yl (isopropyl) imino group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for coordination chemistry and catalysis.
Properties
CAS No. |
917971-62-1 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-tert-butyl-4-propan-2-yliminopent-2-en-2-amine |
InChI |
InChI=1S/C12H24N2/c1-9(2)13-10(3)8-11(4)14-12(5,6)7/h8-9,14H,1-7H3 |
InChI Key |
VHNDJGARNASUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C)C=C(C)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine typically involves the reaction of tert-butylamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(a) N-tert-Butyl-4-(tert-butylimino)pent-2-en-2-amine
- Structure: Differs by having a tert-butyl group instead of isopropyl at the imino position.
- Synthesis: Prepared via tert-butylamino substitution in acetylacetone, yielding a single isomer of the "U" type due to steric hindrance from bulky tert-butyl groups .
- Applications : Used in nickel and iron complexes for electrochemical proton reduction; tert-butyl groups enhance stability but reduce ligand flexibility .
(b) (2E)-N-tert-Butyl-3-phenylprop-2-en-1-amine
- Structure: Features a phenyl substituent instead of an imino group, altering conjugation and electronic delocalization.
- Properties: The phenyl group enhances π-π interactions, making it suitable for aromatic coordination systems. However, the absence of an imino group limits its utility in redox-active catalysis .
(c) (2,4)-N-(2-(Diphenylphosphaneyl)ethyl)imino)pent-2-en-2-amine (HBDI)
- Structure: Contains diphenylphosphine groups at the ethylamino chain, introducing strong σ-donor and π-acceptor properties.
- Synthesis : Achieved via condensation of acetylacetone derivatives with phosphine-functionalized amines, yielding 30%–100% efficiency depending on substituents .
- Applications : Forms pseudo-octahedral Fe(II) complexes for CO₂ reduction; phosphine groups improve electron transfer kinetics compared to alkyl-substituted analogs .
Key Observations :
- Bulky substituents (e.g., tert-butyl) favor isomer purity but may complicate synthesis .
- Phosphine-containing analogs exhibit variable yields due to sensitivity to moisture and oxygen .
Coordination Chemistry and Catalytic Performance
(a) Electrochemical Proton Reduction
(b) Antifungal Activity (Analogous Systems)
Biological Activity
(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine, a compound with the chemical formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pentene backbone
- A tert-butyl group
- An imine functional group
This structural configuration contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some studies indicate that the compound may influence cancer cell proliferation and apoptosis. Its ability to interact with specific cellular pathways could make it a valuable agent in cancer therapy.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes, which may be relevant in metabolic regulation or disease modulation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Targeting Enzymatic Pathways : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity and influencing cellular outcomes.
- Inducing Apoptosis in Cancer Cells : By modulating signaling pathways associated with cell survival, the compound could promote apoptosis in malignant cells.
- Interference with Microbial Growth : Its structural features might allow it to disrupt microbial cell membranes or inhibit vital metabolic processes within pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing (4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine?
The synthesis of structurally related tert-butyl-containing amines often involves multi-step routes, including:
- Imination reactions : Formation of the imine group via condensation of a ketone or aldehyde with an amine under anhydrous conditions (e.g., using molecular sieves or catalytic acid).
- Stereochemical control : The (4E) configuration can be achieved by optimizing reaction temperature and solvent polarity to favor the thermodynamically stable isomer .
- Catalytic strategies : Palladium-catalyzed coupling (e.g., allylic amination) may enhance regioselectivity, as seen in Pd-catalyzed vicinal amino alcohol syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used to isolate the product .
Q. How is this compound characterized spectroscopically to confirm its structure and purity?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for the tert-butyl group (~1.2–1.4 ppm, singlet), imino proton (δ 7–8 ppm, depending on conjugation), and olefinic protons (δ 5–6 ppm, coupling constant J ≈ 12–16 Hz for trans geometry) .
- ¹³C NMR : Signals for the sp² carbons (δ 120–150 ppm) and tert-butyl quaternary carbon (δ 30–35 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation to distinguish from isomers (e.g., mlz calculated for C₁₀H₂₁N₂: 169.1705) .
- Infrared (IR) Spectroscopy : Stretching bands for C=N (~1640–1690 cm⁻¹) and NH (~3300 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Based on structurally similar amines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a respirator if airborne particulates are generated .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl-substituted amines) to identify structure-activity relationships (SARs) .
- Metabolic stability : Use liver microsome assays to assess degradation rates, which may explain inconsistent in vivo results .
Q. What experimental designs are optimal for studying its reactivity in transition-metal-catalyzed reactions?
For Pd-catalyzed applications (e.g., cross-coupling or allylic amination):
- Ligand screening : Test phosphine (e.g., PPh₃) and N-heterocyclic carbene (NHC) ligands to modulate catalytic activity .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve yields in imine-containing systems .
- Kinetic studies : Monitor reaction progress via TLC or GC-MS to identify intermediates and optimize reaction time .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the imine group at acidic (pH < 3) or basic (pH > 10) conditions .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify thermally labile moieties (e.g., tert-butyl C-N bonds) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility?
Divergent solubility data (e.g., in DMSO vs. water) may result from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) to identify hydrate or anhydrous phases .
- Impurity profiles : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify residual solvents or byproducts affecting solubility .
- pH-dependent solubility : Perform titrations to measure solubility across pH 2–12, as protonation of the amine group enhances aqueous solubility .
Methodological Best Practices
Q. What strategies ensure reproducibility in multi-step syntheses?
- Batch consistency : Use high-purity starting materials (≥98%) and validate intermediates via melting point and NMR .
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track imine formation and avoid over-reaction .
- Scale-up protocols : Optimize stirring rate and heat transfer to maintain yields during kilogram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
